N-pentanoylcysteine
Description
N-Pentanoylcysteine is a synthetic cysteine derivative where a pentanoyl group (a five-carbon acyl chain) is attached to the amino group of cysteine. This modification alters its physicochemical properties, such as solubility and bioavailability, compared to unmodified cysteine or other acylated derivatives like N-acetylcysteine (NAC).
Properties
CAS No. |
125559-75-3 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2R)-2-(pentanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-2-3-4-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
ZUMRUBKOLDJEJN-LURJTMIESA-N |
Isomeric SMILES |
CCCCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between N-pentanoylcysteine and its analogs lies in the length of the acyl chain attached to cysteine’s amino group:
Key Insights :
- Lipophilicity: The pentanoyl group in this compound likely increases its membrane permeability compared to NAC, which has a shorter acetyl group. However, this may reduce aqueous solubility, impacting bioavailability .
Pharmacological and Clinical Comparisons
N-Acetylcysteine (NAC)
- Efficacy : NAC reduces oxidative stress in cardiac surgery patients (meta-analysis of 16 studies) and mimics glutathione in ROS neutralization .
- Physicochemical Data : Melting point = 109.2°C; enthalpy change (ΔH) = 153.4 J·g⁻¹ .
- Therapeutic Uses: Treatment of acetaminophen overdose, chronic respiratory diseases, and psychiatric disorders .
Glutathione
- Role : Primary intracellular antioxidant; NAC replenishes glutathione stores but is less potent in direct ROS scavenging .
S-Methylcysteine Derivatives
- Examples : N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (72679-47-1) and related intermediates .
- Function : These compounds are studied for detoxification pathways but lack the broad therapeutic profile of NAC .
Recommendations :
Conduct comparative studies on this compound’s ROS scavenging efficiency.
Explore its bioavailability and toxicity profiles relative to NAC.
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